molecular formula C11H10N2O B2353778 N'-hydroxynaphthalene-1-carboximidamide CAS No. 40019-43-0

N'-hydroxynaphthalene-1-carboximidamide

Cat. No. B2353778
CAS RN: 40019-43-0
M. Wt: 186.214
InChI Key: XCCXRWMQIFDSFC-UHFFFAOYSA-N
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Description

N’-hydroxynaphthalene-1-carboximidamide is a chemical compound with the CAS Number: 40019-43-0 . It has a molecular weight of 186.21 . The IUPAC name for this compound is N’-hydroxy-1-naphthalenecarboximidamide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for N’-hydroxynaphthalene-1-carboximidamide is 1S/C11H10N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,12H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

N’-hydroxynaphthalene-1-carboximidamide is a powder that is stored at room temperature . The compound has a molecular weight of 186.21 .

Mechanism of Action

N'-hydroxynaphthalene-1-carboximidamide is thought to act as a catalyst in the synthesis of organic compounds. It is believed to promote the formation of amide bonds, which are essential for the synthesis of peptides, amines, and amides. Additionally, this compound is thought to promote the formation of hydrogen bonds, which are important for the stability of proteins and other biochemical compounds.
Biochemical and Physiological Effects
This compound is used in the synthesis of various organic compounds and has been studied for its potential applications in biochemistry and physiology. It is thought to promote the formation of amide bonds, which are essential for the synthesis of peptides, amines, and amides. Additionally, this compound is thought to promote the formation of hydrogen bonds, which are important for the stability of proteins and other biochemical compounds. It is also believed to interact with certain enzymes, which could have an effect on biochemical processes.

Advantages and Limitations for Lab Experiments

N'-hydroxynaphthalene-1-carboximidamide is a commonly used reagent in organic synthesis and has a variety of potential applications in biochemistry and physiology. It is relatively easy to synthesize and is soluble in water, making it easy to use in lab experiments. However, it is important to note that this compound is a relatively unstable compound and can easily decompose at elevated temperatures. Additionally, it is important to use caution when handling this compound, as it can be toxic if inhaled or ingested.

Future Directions

N'-hydroxynaphthalene-1-carboximidamide has a variety of potential applications in scientific research and has been studied for its potential applications in biochemistry and physiology. Future research could focus on the development of methods to improve the stability of this compound, as well as its use in the synthesis of various organic compounds. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound and its potential applications in drug development. Additionally, further research could be conducted to investigate the use of this compound in the synthesis of nanomaterials and other materials. Finally, further research could be conducted to investigate the use of this compound in the development of new catalysts and catalytic processes.

Synthesis Methods

N'-hydroxynaphthalene-1-carboximidamide can be synthesized in a variety of ways. Generally, it is synthesized by reacting hydroxynaphthalene with 1-aminopropane-2-carboxylic acid or 1-amino-2-propanol in the presence of an acid catalyst. The reaction yields a white solid that is soluble in water.

Scientific Research Applications

N'-hydroxynaphthalene-1-carboximidamide is commonly used as a reagent in organic synthesis. It is also used in the synthesis of peptides, amines, and amides. Additionally, this compound has been studied for its potential applications in biochemistry and physiology.

Safety and Hazards

The safety information for N’-hydroxynaphthalene-1-carboximidamide includes several hazard statements: H315, H319, H335 . These correspond to potential skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N'-hydroxynaphthalene-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCXRWMQIFDSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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